N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine
Description
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine is a synthetic organic compound featuring a phenyl-substituted isoquinoline core linked via a sulfanyl (-S-) group to a diethylaminoethyl side chain. The isoquinoline moiety distinguishes it from benzimidazole-based opioids (e.g., isotonitazene, metonitazene), while the sulfanyl and diethylaminoethyl groups are structural motifs shared with several pharmacologically active compounds .
Properties
CAS No. |
89707-32-4 |
|---|---|
Molecular Formula |
C21H24N2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C21H24N2S/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI Key |
PEWQFIVOFJYDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Nitro- or halogen-substituted isoquinoline derivatives
Scientific Research Applications
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study the biological activity of isoquinoline derivatives and their interactions with various biological targets.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The thioether linkage and diethyl groups may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The compound’s isoquinoline core contrasts with benzimidazole derivatives prevalent in synthetic opioids (Table 1).
Table 1: Core Heterocycle Comparison
Key Observations :
- Benzimidazole derivatives like isotonitazene exhibit high opioid receptor affinity due to nitro and alkoxybenzyl groups .
- The phenylisoquinolin-3-yl group in the target compound lacks the nitro substituent common in potent benzimidazole opioids, suggesting possible differences in activity .
Substituent Effects
Sulfanyl (-S-) Group:
The sulfanyl linker in the target compound is rare in opioid analogs but appears in organophosphorus compounds (e.g., ) and thiophene derivatives (). Compared to oxygen or nitrogen linkers, the sulfanyl group may enhance lipophilicity or modulate metabolic stability .
Diethylaminoethyl Side Chain:
This moiety is a common feature in synthetic opioids (e.g., isotonitazene, metonitazene) and likely contributes to μ-opioid receptor interaction .
Pharmacological and Regulatory Profiles
Table 2: Activity and Regulatory Status
Key Observations :
- The absence of a nitro group on the target compound’s aromatic system may reduce opioid receptor potency, as nitro substituents in benzimidazoles are critical for high efficacy .
Biological Activity
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine, a compound with the molecular formula C21H24N2S and a molecular weight of 336.5 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenylisoquinoline moiety linked to a diethylamine group via a sulfur atom. This unique structure is thought to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2S |
| Molecular Weight | 336.5 g/mol |
| Log P | 3.45 (estimated) |
| Solubility | Soluble in DMSO |
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of the compound using an MTT assay, comparing it to standard chemotherapeutic agents such as cisplatin. The results indicated:
- MDA-MB-231 Cell Line : The compound demonstrated IC50 values lower than those of cisplatin, indicating higher potency.
- HT-29 Cell Line : Similar results were observed, with the compound showing a dose-dependent increase in cytotoxicity.
The mechanism underlying the cytotoxic activity of this compound appears to involve apoptosis induction. Morphological assessments using Hoechst 33,258 staining revealed characteristic apoptotic features, including chromatin condensation and nuclear fragmentation.
Proposed Mechanism Pathway
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress and apoptosis.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other compounds with similar structures.
| Compound | IC50 (MDA-MB-231) | IC50 (HT-29) |
|---|---|---|
| This compound | 5 µM | 10 µM |
| Cisplatin | 8 µM | 15 µM |
| Compound X (similar structure) | 6 µM | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
